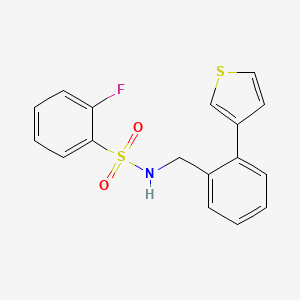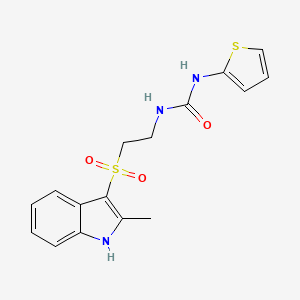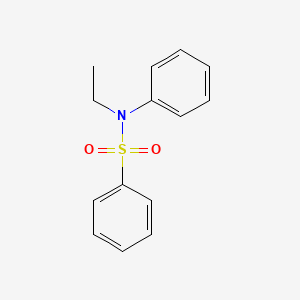
N-ethyl-N-phenylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-ethyl-N-phenylbenzenesulfonamide” is a chemical compound with the molecular formula C14H15NO2S . It is also known by other names such as “2-Amino-N-ethyl-N-phenylbenzenesulfonamide” and "2-Amino-N-ethylbenzenesulfonanilide" .
Molecular Structure Analysis
The molecular structure of “N-ethyl-N-phenylbenzenesulfonamide” consists of 14 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The molecular weight is 261.34 .Physical And Chemical Properties Analysis
“N-ethyl-N-phenylbenzenesulfonamide” has a molecular weight of 261.34 . Other physical and chemical properties such as density, boiling point, and flash point are not available in the search results.科学的研究の応用
Subheading Crystalline Structure and Chiral Discrimination
Aromatic sulfonamides, including N-ethyl-N-phenylbenzenesulfonamide, exhibit unique hydrogen bonding patterns, crucial in determining their crystalline structures and properties. The study by Kikkawa et al. (2019) emphasizes the characteristic (+)- or (−)-synclinal conformations in N-Phenylbenzenesulfonamides, influencing the orientation of aromatic rings. A systematic analysis revealed intricate hydrogen bonding patterns, categorized into Dimeric, Zigzag, Helical, and Straight patterns, all retaining the synclinal conformation. Intriguingly, these patterns have implications on chiral crystallization, demonstrating the complex intermolecular interactions and their effects on structural formation and properties (Kikkawa et al., 2019).
Synthesis and Applications in Organic Chemistry
Subheading Electrophilic Cyanation and Structure-Activity Relationship
N-ethyl-N-phenylbenzenesulfonamide serves as a pivotal reagent in organic synthesis. Anbarasan et al. (2011) introduced its use as a benign electrophilic cyanation reagent. This application is significant in synthesizing various benzonitriles from (hetero)aryl bromides, proving its versatility and efficiency in producing key pharmaceutical intermediates. The ability to chemoselectively cyanate dibromoarenes further highlights its utility in organic synthesis (Anbarasan et al., 2011). Additionally, Mun et al. (2012) explored the structure-activity relationship of arylsulfonamide analogs, including N-ethyl-N-phenylbenzenesulfonamide, in the context of cancer therapeutics. Their work delves into the chemical modifications and structural motifs crucial for optimizing pharmacological properties, indicating the compound's potential in medicinal chemistry (Mun et al., 2012).
Spectroscopic and Computational Analysis
Subheading Molecular Structure and Antimicrobial Activity
Govindarasu et al. (2014) conducted a comprehensive study involving the synthesis, spectral analysis (FTIR, FT-Raman, UV, NMR), and computational analysis (DFT, NBO) of N-phenylbenzenesulfonamide. Their research provides detailed insights into the molecular structure, hyperpolarizability, and electronic properties, offering a profound understanding of the molecule's chemical behavior. Furthermore, the thermodynamic properties and their temperature dependence were explored, revealing the compound's stability and potential applications (Govindarasu et al., 2014). In another study, Eren et al. (2018) characterized a disulfonimide derivative, highlighting its structural features through spectroscopic and quantum chemical methods. The antimicrobial activity against various bacterial and fungal species was evaluated, showing its significance in biomedical applications (Eren et al., 2018).
Safety and Hazards
特性
IUPAC Name |
N-ethyl-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-2-15(13-9-5-3-6-10-13)18(16,17)14-11-7-4-8-12-14/h3-12H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKIASZHUKYNEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

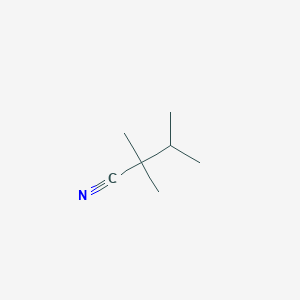
![Methyl 6-(2-methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2387758.png)
![1-(1-(2-Ethylbenzo[d]thiazole-6-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2387761.png)

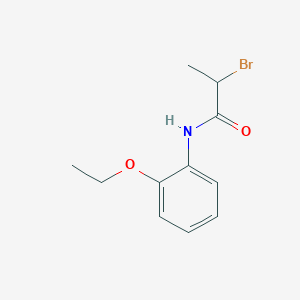
![N-{1-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)carbonyl]piperidin-4-yl}-4-methylbenzenesulfonamide](/img/structure/B2387767.png)
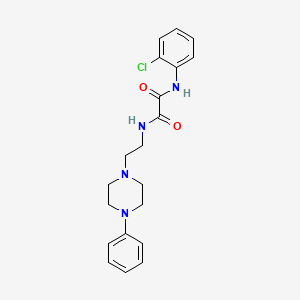

![5-bromo-2-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2387771.png)
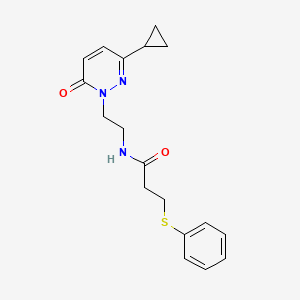
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2387774.png)

